4-Amino-2-methylpyrimidine-5-carbothioamide

Descripción

Chemical Identity and Nomenclature

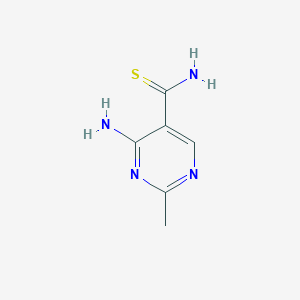

4-Amino-2-methylpyrimidine-5-carbothioamide possesses the Chemical Abstracts Service registry number 82302-19-0, establishing its unique chemical identity within the scientific literature. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name precisely describing the substitution pattern on the pyrimidine core structure. According to PubChem database records, this compound carries multiple identifier codes including DTXSID90398665 and DTXCID20349524, facilitating its identification across various chemical databases and regulatory systems.

The molecular structure can be represented through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is recorded as CC1=NC=C(C(=N1)N)C(=S)N, which systematically describes the connectivity and bonding patterns within the molecule. The International Chemical Identifier string InChI=1S/C6H8N4S/c1-3-9-2-4(6(8)11)5(7)10-3/h2H,1H3,(H2,8,11)(H2,7,9,10) provides a standardized computational representation that enables precise structural identification. Furthermore, the InChI Key HYRSYLSTXKOYMA-UHFFFAOYSA-N serves as a unique hash identifier for rapid database searches and compound verification.

The compound demonstrates availability through specialized chemical suppliers, with reported purity levels typically reaching 95 percent. Commercial preparations indicate molecular weight specifications of 168.22 grams per mole, consistent with the theoretical calculations based on the molecular formula C₆H₈N₄S. The European Community number designation 995-622-0 facilitates regulatory identification within European chemical commerce frameworks.

Historical Context in Pyrimidine Chemistry

The development of pyrimidine chemistry traces its origins to early nineteenth-century investigations into uric acid derivatives. Historical records indicate that the first pyrimidine derivative, alloxan, was isolated in 1818 by Brugnatelli through the oxidation of uric acid with nitric acid. This groundbreaking discovery initiated systematic investigations into pyrimidine-containing compounds, establishing the foundation for modern heterocyclic chemistry research.

The systematic study of pyrimidine compounds commenced in 1884 with the pioneering work of Pinner, who developed synthetic methodologies through the condensation of ethyl acetoacetate with amidines. Pinner's contributions extended beyond synthetic methodology to nomenclature, as he proposed the term "pyrimidine" by combining the words "pyridine" and "amidine," reflecting the structural relationship between these heterocyclic systems. The preparation of the parent pyrimidine compound was subsequently achieved by Gabriel and Colman in 1900, who converted barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The evolution of pyrimidine chemistry gained momentum through the recognition of these compounds as essential components of nucleic acids. The identification of cytosine, thymine, and uracil as pyrimidine nucleobases established the biological significance of this heterocyclic family. These discoveries fundamentally transformed understanding of genetic material and positioned pyrimidine chemistry at the interface of organic synthesis and biochemistry.

Modern synthetic approaches to pyrimidine derivatives have expanded considerably from these early methodologies. Contemporary research demonstrates sophisticated strategies for introducing diverse functional groups onto the pyrimidine scaffold, including thioamide functionalities as exemplified by this compound. The development of specialized synthetic routes has enabled access to increasingly complex pyrimidine architectures, supporting advanced research in medicinal chemistry and materials science applications.

Significance in Heterocyclic Compound Research

Heterocyclic compounds containing pyrimidine moieties occupy a central position in contemporary organic chemistry research due to their extraordinary structural diversity and biological significance. The pyrimidine ring system serves as a fundamental building block in numerous natural products, including essential nucleobases, vitamins, and alkaloids, establishing its critical importance in life processes. Research investigations have consistently demonstrated that pyrimidine derivatives exhibit remarkable versatility in synthetic transformations, making them valuable intermediates for accessing complex molecular architectures.

The significance of pyrimidine-containing compounds extends beyond their natural occurrence to encompass synthetic applications in drug discovery and development. Recent literature surveys indicate that pyrimidine derivatives demonstrate wide-ranging pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties. These diverse biological activities arise from the inherent electronic properties of the pyrimidine ring system, which facilitates specific interactions with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.

This compound represents a particularly interesting example within this research context due to its incorporation of both amino and thioamide functional groups. The presence of sulfur in the thioamide moiety introduces unique electronic and steric properties that distinguish this compound from oxygen-containing analogs. Thioamide functionalities are known to exhibit enhanced hydrogen bonding capabilities compared to their amide counterparts, potentially leading to distinct biological and chemical behaviors.

Current research trends in heterocyclic chemistry emphasize the development of novel synthetic methodologies for accessing substituted pyrimidine derivatives with specific substitution patterns. The strategic placement of functional groups on the pyrimidine scaffold enables fine-tuning of molecular properties, including solubility, stability, and reactivity profiles. Compounds like this compound serve as valuable building blocks for further structural elaboration through established synthetic transformations, including cross-coupling reactions, condensation processes, and functional group interconversions.

Structural Features of the Pyrimidine Ring System

The pyrimidine ring system constitutes a six-membered aromatic heterocycle containing two nitrogen atoms positioned at the 1- and 3-positions of the ring structure. This diazine arrangement creates a π-deficient aromatic system that exhibits distinct electronic properties compared to benzene and pyridine analogs. The electron-withdrawing nature of the nitrogen atoms significantly influences the reactivity patterns and chemical behavior of substituted pyrimidine derivatives.

In this compound, the pyrimidine ring bears three distinct substituents that modulate its electronic and steric properties. The amino group at the 4-position introduces electron-donating character through resonance effects, partially compensating for the electron-withdrawing influence of the ring nitrogen atoms. The methyl substituent at the 2-position provides steric bulk and modest electron-donating properties through inductive effects. The carbothioamide group at the 5-position represents the most distinctive structural feature, introducing both electronic and hydrogen bonding capabilities that significantly impact molecular behavior.

The aromatic character of the pyrimidine ring system contributes to the overall stability of the compound through delocalized π-electron interactions. Spectroscopic studies typically reveal characteristic chemical shifts in Nuclear Magnetic Resonance spectra that reflect the electronic environment of individual carbon and hydrogen atoms within the ring system. The symmetry properties of the pyrimidine ring, which possesses one axis of symmetry about the 2-5 axis, result in distinctive patterns of bond lengths and angles that can be observed through advanced analytical techniques.

Three-dimensional conformational analysis reveals that this compound adopts a predominantly planar geometry, consistent with the aromatic nature of the pyrimidine ring system. The thioamide functionality may exhibit restricted rotation due to partial double bond character in the carbon-nitrogen bond, potentially leading to conformational isomerism under certain conditions. Advanced computational studies predict specific collision cross-section values for various ionic forms of the compound, providing insights into gas-phase structural behavior that correlates with solution-phase properties.

| Substituent Position | Functional Group | Electronic Effect |

|---|---|---|

| Position 2 | Methyl Group | Electron Donating (Inductive) |

| Position 4 | Amino Group | Electron Donating (Resonance) |

| Position 5 | Carbothioamide | Electron Withdrawing/Hydrogen Bonding |

Propiedades

IUPAC Name |

4-amino-2-methylpyrimidine-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4S/c1-3-9-2-4(6(8)11)5(7)10-3/h2H,1H3,(H2,8,11)(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRSYLSTXKOYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398665 | |

| Record name | 4-amino-2-methylpyrimidine-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82302-19-0 | |

| Record name | NSC266172 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-2-methylpyrimidine-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis from 2-Cyano-3-di(lower alkyl)aminoacrolein

One of the classical and well-documented routes to 4-amino-2-methylpyrimidine-5-carbothioamide involves the intermediate 2-cyano-3-di(lower alkyl)aminoacrolein. This compound is synthesized through a multi-step process starting with N,N-dimethylformamide and phosphorus oxychloride, followed by reaction with dimethylaminoacrylonitrile in 1,2-dichloroethane under carefully controlled low temperatures (-7 to -4 °C). The crude intermediate is purified through aqueous workup and recrystallization to yield pure 2-cyano-3-dimethylaminoacrolein (melting point 143-144 °C).

This intermediate is then reacted with acetamidine hydrochloride in methanol in the presence of sodium methoxide. The reaction mixture is stirred at room temperature for 24 hours and subsequently refluxed for 1 hour. Upon cooling, this compound crystallizes out with a melting point of 265-267 °C, indicating high purity.

| Step | Conditions | Notes |

|---|---|---|

| Formation of 2-cyano-3-dimethylaminoacrolein | 0 °C to room temp; 1,2-dichloroethane solvent | Controlled dropwise addition; careful temperature control |

| Reaction with acetamidine hydrochloride | Room temp 24 h, then reflux 1 h | Sodium methoxide base; methanol solvent |

| Product isolation | Filtration on cooling | Crystallization yields pure product |

This method is notable for its relative simplicity and high yield, making it a preferred laboratory synthesis route.

Condensation of β-Alkoxypropionitriles with Acetamidine Derivatives

Another industrially relevant approach involves the preparation of 2-methyl-4-amino-5-alkoxymethylpyrimidines as intermediates, which can be converted to the target carbothioamide. The process starts with β-alkoxypropionitriles, which undergo condensation with acetamidine salts under Lewis acid catalysis (e.g., Al2O3) at elevated temperatures (180-350 °C). Ammonia is often used in large excess (10-300 equivalents) to drive the reaction forward.

The β-alkoxypropionitriles are themselves prepared by alkylation and formylation reactions of acrylonitrile derivatives. The subsequent condensation with acetamidine yields the pyrimidine ring with the desired substitution pattern. This method is advantageous for large-scale production due to the use of readily available starting materials and catalytic processes.

| Catalyst Type | Temperature Range (°C) | Ammonia Equivalents | Preferred Conditions |

|---|---|---|---|

| Lewis acid oxides (e.g., Al2O3) | 180 - 350 | 10 - 300 | 210 - 300 °C, controlled atmosphere |

This catalytic approach allows for continuous processing and scalability, crucial for industrial vitamin B1 synthesis.

Use of Acetamidine Salts and Formylaminopropionitrile Intermediates

A refined synthetic pathway involves reacting α-formyl-β-alkoxypropionitrile salts (Li, Na, or K salts) with acetamidine salts to form 2-methyl-4-amino-5-formylaminomethylpyrimidine, which can be subsequently converted to the carbothioamide derivative.

This method requires careful control of reaction order and conditions but benefits from the use of stable intermediates and avoids some cumbersome reduction steps typical in other routes. Purification is facilitated by liquid-liquid extraction after hydrolysis steps, improving the overall yield and purity of the final product.

Thiocarbamoylation and Carbothioamide Formation

Although direct detailed procedures for the carbothioamide functionalization of 4-amino-2-methylpyrimidine-5-carboxamide are less frequently reported, related synthetic chemistry involving thiocarbonyldiimidazole-assisted coupling reactions has been documented for analogous pyrimidine derivatives. These methods involve coupling amines with thiocarbonyldiimidazole to introduce the carbothioamide group under mild conditions (e.g., 40 °C), providing a versatile route to carbothioamide derivatives.

Summary Table of Preparation Methods

| Method No. | Starting Material(s) | Key Reagents/Catalysts | Conditions | Product Yield/Purity | Advantages |

|---|---|---|---|---|---|

| 1 | 2-cyano-3-di(lower alkyl)aminoacrolein | Acetamidine hydrochloride, sodium methoxide | Room temp 24 h + reflux 1 h | High purity, M.P. 265-267 °C | Simple, well-characterized |

| 2 | β-Alkoxypropionitriles | Lewis acids (Al2O3), ammonia | 180-350 °C, catalytic | Industrial scale feasible | Scalable, catalytic process |

| 3 | α-Formyl-β-alkoxypropionitrile salts | Acetamidine salts | Controlled condensation | High purity via extraction | Avoids complex reductions |

| 4 | 4-Amino-2-methylpyrimidine derivatives | Thiocarbonyldiimidazole | Mild heating (~40 °C) | Versatile carbothioamide formation | Mild conditions, adaptable |

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-2-methylpyrimidine-5-carbothioamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbothioamide group can yield the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted pyrimidines with different functional groups at position 4

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

4-Amino-2-methylpyrimidine-5-carbothioamide is primarily recognized for its role as a precursor in synthesizing biologically active compounds. Its structural features allow it to interact with various biological targets, making it a valuable scaffold in drug discovery.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that certain complexes derived from this compound showed effective antibacterial activity against both gram-positive and gram-negative bacteria, including Klebsiella pneumoniae and Streptococcus species. The zones of inhibition were comparable to standard antibiotics like cefixime and azithromycin, highlighting the potential of these derivatives as alternative antimicrobial agents .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Complex 1 | 16 | K. pneumoniae |

| Complex 2 | 18 | Streptococcus |

| Cefixime | 18 | K. pneumoniae |

| Azithromycin | 19.5 | Streptococcus |

Anticancer Activity

The compound has also been explored for its anticancer properties. Novel thiazole-pyrimidine derivatives synthesized from this compound were evaluated for antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). Among the synthesized compounds, some exhibited significant cytotoxic effects, suggesting that modifications to the pyrimidine scaffold can enhance anticancer activity .

Agricultural Applications

In addition to its medicinal applications, this compound has been investigated for use in agriculture as a potential herbicide or pesticide component. Its ability to inhibit certain enzymatic pathways in plants can be leveraged to develop selective herbicides that target weed species while minimizing impact on crops.

Herbicidal Activity

Studies have shown that derivatives of this compound can effectively inhibit the growth of specific weed species by disrupting their metabolic processes. This application is particularly relevant in the context of sustainable agriculture, where there is a growing demand for environmentally friendly pest control solutions .

Materials Science Applications

The unique chemical properties of this compound also make it a candidate for applications in materials science, particularly in the development of organic electronic materials and sensors.

Organic Electronics

Research into the use of pyrimidine derivatives in organic semiconductors has revealed their potential as electron transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices can enhance charge mobility and device efficiency .

Mecanismo De Acción

The mechanism of action of 4-Amino-2-methylpyrimidine-5-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-2-methylpyrimidine-5-carbonitrile: Similar structure but with a nitrile group instead of a carbothioamide group.

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid: Contains a carboxylic acid group instead of a carbothioamide group.

Uniqueness

4-Amino-2-methylpyrimidine-5-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .

Actividad Biológica

4-Amino-2-methylpyrimidine-5-carbothioamide is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of the carbothioamide group enhances its chemical reactivity, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 168.22 g/mol |

| Melting Point | 150-153 °C |

| Solubility | Soluble in water |

The compound's unique features stem from its pyrimidine core and the carbothioamide functional group, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an enzyme inhibitor, particularly affecting pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, a study reported that certain derivatives demonstrated cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460, with IC50 values indicating their potency:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF7 | 0.46 |

| Derivative B | NCI-H460 | 0.39 |

These findings suggest that modifications to the core structure can enhance the anticancer efficacy of the compound.

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence supporting the antiviral potential of this compound. A recent study highlighted its effectiveness against Ebola virus (EBOV) and Marburg virus, showcasing its potential as a therapeutic agent in viral infections:

| Compound | Virus Type | Inhibition (%) |

|---|---|---|

| Compound C | EBOV | 85 |

| Compound D | Marburg | 78 |

These results emphasize the compound's versatility in targeting multiple disease mechanisms.

Study on Anticancer Effects

In a controlled laboratory setting, researchers explored the effects of this compound on human cancer cell lines. The study demonstrated significant apoptosis induction in treated cells compared to controls, indicating a potential mechanism for its anticancer activity.

Study on Antiviral Efficacy

Another pivotal study evaluated the antiviral effects of this compound against filoviruses. The results indicated not only high efficacy in inhibiting viral replication but also favorable pharmacokinetic properties, which are crucial for therapeutic development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-amino-2-methylpyrimidine-5-carbothioamide in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, heating 2-methylthiopyrimidine derivatives with amines (e.g., cyclohexylamine or phenethylamine) under reflux conditions (e.g., 12–24 hours) in polar solvents like ethanol or DMSO. Acidic workup (dilute HCl) followed by crystallization yields pure products (70–85% yields). Key parameters include amine selection, solvent polarity, and reaction duration .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of:

- FT-IR : To identify functional groups (e.g., ν~cm⁻¹~: 3410–2195 for NH₂ and C≡N) .

- NMR (¹H/¹³C) : For substituent analysis (e.g., δ~ppm~: 8.45–7.00 for aromatic protons, 3.63 for NHCH₂) .

- Mass Spectrometry (EI-MS) : To confirm molecular ion peaks (e.g., M+ at m/z 349.12) and fragmentation patterns .

- Elemental Analysis : To validate C/H/N ratios (e.g., C 65.24%, H 4.61%, N 20.02%) .

Q. How should researchers design preliminary bioactivity assays to evaluate antimicrobial or antidiabetic potential?

- Methodological Answer :

- Antimicrobial Assays : Use microdilution methods to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., ampicillin) and solvent controls .

- Antidiabetic Screening : Measure α-glucosidase or α-amylase inhibition in vitro, comparing IC₅₀ values against acarbose .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data across substituted pyrimidine analogs?

- Methodological Answer : Systematically vary substituents (e.g., 4-chlorophenyl vs. 4-bromophenyl) and correlate changes with bioactivity. For example:

- Electron-Withdrawing Groups (e.g., -Cl): Enhance antimicrobial activity (MIC 240 µM) but reduce solubility .

- Bulkier Substituents (e.g., cyclohexylamino): May improve enzyme binding but hinder membrane permeability. Use multivariate statistical analysis (e.g., PCA) to identify dominant factors .

Q. What mechanistic strategies elucidate interactions between this compound and thiamine-related enzymes (e.g., thiaminase-2)?

- Methodological Answer :

- Enzyme Inhibition Assays : Monitor thiaminase-2 activity via UV-Vis spectroscopy, measuring thiamine degradation rates in the presence of the compound .

- Molecular Docking : Use software like AutoDock to predict binding modes with catalytic sites of hydroxymethylpyrimidine kinase (PDB: 3V3L) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Q. What advanced analytical approaches address challenges in distinguishing regioisomers or synthetic byproducts?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., δ 7.00–8.45) .

- X-ray Crystallography : Confirm regiochemistry of substituents (e.g., 5-carbothioamide vs. 5-carbonitrile) .

- HPLC-MS/MS : Detect trace impurities (<0.1%) using reverse-phase C18 columns and optimized gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.